molecular formula C21H15ClN2O4S2 B2919651 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895458-03-4

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide

Cat. No.: B2919651
CAS No.: 895458-03-4
M. Wt: 458.93
InChI Key: LLTISGDEKVFZER-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a complex organic compound that features a benzothiazole ring, a hydroxyphenyl group, and a chlorobenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxyphenyl Group: The benzothiazole intermediate is then reacted with a hydroxyphenyl derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar synthetic applications.

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4S2/c22-13-5-8-15(9-6-13)30(27,28)12-20(26)23-14-7-10-18(25)16(11-14)21-24-17-3-1-2-4-19(17)29-21/h1-11,25H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTISGDEKVFZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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